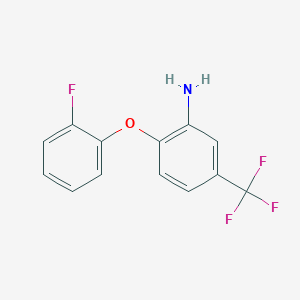

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethyl group attached to the aniline moiety. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding phenol derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Nucleophilic Aromatic Substitution: Another method involves nucleophilic aromatic substitution where a suitable leaving group on the aromatic ring is replaced by a fluorine atom.

Sandmeyer Reaction: This involves diazotization of the corresponding aniline followed by a Sandmeyer reaction with a fluorinating agent.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the replacement of hydrogen atoms or functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO₄, H₂O₂, and CrO₃ are commonly used.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are typical reagents.

Substitution: Halogenating agents like Br₂, Cl₂, and various nucleophiles are used.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Reduced amines and amides.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

-

Building Block for Synthesis :

- 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of fluorinated compounds that are valuable in materials science and chemical research.

-

Reactivity Studies :

- The compound's reactivity can be studied through various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. This makes it a versatile reagent in laboratory settings.

Biology

-

Enzyme Inhibition :

- Research indicates that compounds with similar structures exhibit significant biological activity, particularly in inhibiting enzyme functions. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

-

Protein-Ligand Interactions :

- The presence of fluorine atoms enhances binding affinity to biological targets, making it a candidate for studying protein-ligand interactions in drug discovery contexts.

Medicine

-

Drug Development :

- The compound is being investigated for its potential use in developing new pharmaceuticals, particularly those targeting cancer. Its fluorinated nature may improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

-

Anticancer Activity :

- Case studies have shown that similar fluorinated anilines exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored further in oncology research.

Industry

-

Specialty Chemicals :

- The compound is used in the production of specialty chemicals with unique properties due to its trifluoromethyl and fluorophenyl groups. These chemicals find applications in various sectors, including agrochemicals and polymer production.

-

Material Science :

- Its distinctive chemical characteristics make it suitable for developing new materials with enhanced thermal stability and chemical resistance.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Synthesis of fluorinated compounds | Used as an intermediate |

| Biology | Enzyme inhibition studies | Potential anticancer properties |

| Medicine | Drug development | Investigated for new pharmaceuticals |

| Industry | Production of specialty chemicals | Unique properties due to fluorination |

Case Studies

-

Anticancer Research :

- A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism involved interference with microtubule dynamics, essential for cell division.

-

Synthetic Methodology :

- Researchers have developed efficient synthetic routes for producing this compound, optimizing conditions to achieve high yields and purity. These methodologies are crucial for scaling up production for industrial applications.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, and the aniline group can participate in hydrogen bonding and other interactions. The specific mechanism depends on the biological system and the type of activity being studied.

Comparación Con Compuestos Similares

2-(2,3,6-Trifluorophenoxy)ethanol

2-(2-Fluorophenoxy)benzoic acid

2-(2-Fluorophenoxy)ethanamine hydrochloride

Uniqueness: 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.

Actividad Biológica

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a fluorophenoxy moiety, which are known to enhance pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H8F4N

- CAS Number : 183111-15-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects against cancer cell lines and its potential as an inhibitor of specific biological pathways.

Anticancer Properties

Recent research has highlighted the compound's antiproliferative activity against several cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

- HT-29 (colon cancer)

- Jurkat (T-cell leukemia)

In a comparative study, derivatives of this compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines. For instance, one study reported that a related compound demonstrated an IC50 of 60 nM against HeLa cells, showcasing the potential for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation. This suggests that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Interaction with Receptors : The presence of fluorinated groups enhances lipophilicity and receptor binding affinity, potentially allowing this compound to modulate various signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and fluorophenoxy groups significantly influences the biological activity of anilines. Studies indicate that:

- The trifluoromethyl group enhances metabolic stability and bioavailability.

- The fluorophenoxy moiety improves interactions with biological targets, such as enzymes and receptors.

These modifications are critical for optimizing the pharmacological profile of the compound .

Case Studies

- In vitro Evaluation : A study evaluated various derivatives of this compound against multiple cancer cell lines. Results indicated that certain substitutions led to enhanced antiproliferative effects compared to non-fluorinated analogs.

- In vivo Studies : Preliminary animal studies showed promising results in tumor reduction when administered at specific doses, supporting the need for further investigation into its therapeutic efficacy and safety profile.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 252.20 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

| Anticancer Activity | IC50 values ranging from 60 nM to µM |

| Mechanism | Inhibition of tubulin polymerization |

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSKFRNDJNXITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.